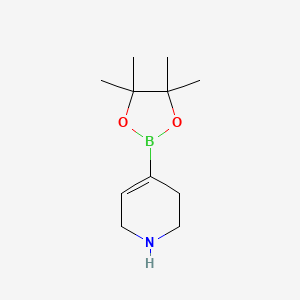
6-Cyanopyridine-2-carboxylic acid
Übersicht
Beschreibung
6-Cyanopyridine-2-carboxylic acid, also known as 6-CPA, is an organic compound with a molecular formula of C6H5NO2. It is a colorless solid that is soluble in water and alcohols. 6-CPA is a versatile building block used in the synthesis of various compounds, such as pharmaceuticals, dyes, and polymers. It is also used as a reagent in various chemical reactions, including the synthesis of amino acids and peptides. 6-CPA is an important intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Packing
- 6-Cyanopyridine-2-carboxylic acid, through its derivatives like 2-amino-5-carboxypyridinium chloride, demonstrates significant structural properties such as extensive hydrogen bonding and molecular packing as sheets, which can be essential in materials science and crystallography (Giantsidis & Turnbull, 2000).
Complex Synthesis and Characterization
- Derivatives of this compound have been utilized in synthesizing and characterizing oxidovanadium(IV) complexes. These complexes show varied behaviors in solid state and aqueous solutions, indicating potential applications in inorganic chemistry and material synthesis (Koleša-Dobravc et al., 2014).
Electrocatalytic Carboxylation
- The electrocatalytic carboxylation of derivatives of this compound with CO2 in specific ionic liquids has been studied. This process, yielding 6-aminonicotinic acid with high selectivity, is significant for green chemistry and carbon capture technologies (Feng et al., 2010).
Biotransformation Studies
- The compound has been used in biotransformation studies with microorganisms like Rhodococcus erythropolis, indicating its potential in biotechnological applications such as enzyme catalysis and bioremediation (Vejvoda et al., 2007).
Organic Carbonate Synthesis
- In research on synthesizing organic carbonates from CO2 and alcohols, derivatives of this compound have been used effectively, showcasing its role in the development of sustainable chemical processes (Honda et al., 2014).
Catalytic Reactions and Chelate Formation
- The compound's derivatives facilitate catalytic reactions and chelate formation in hydrolysis processes with metal oxide catalysts. This is particularly relevant in catalysis and coordination chemistry (Sakai et al., 1967).
Frameworks and Lanthanide-Organic Structures
- The derivatives of this compound have been employed in constructing lanthanide-organic frameworks and porous coordination frameworks, which are crucial in material science for applications like gas storage and separation (Wei et al., 2016); (Liu et al., 2009).
Safety and Hazards
According to the safety data sheet provided by KISHIDA CHEMICAL CO., LTD., 6-Cyanopyridine-2-carboxylic acid is considered hazardous . If inhaled, it is advised to remove the person to fresh air and keep them comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .
Wirkmechanismus
Biochemical Pathways
For instance, they can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s molecular weight (14812 g/mol) suggests it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Eigenschaften
IUPAC Name |
6-cyanopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFGHOYJWGPBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611660 | |
| Record name | 6-Cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
872602-74-9 | |
| Record name | 6-Cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-cyanopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)


![2-Nitro-benzo[B]thiophene-3-carbonitrile](/img/structure/B1321256.png)







